![molecular formula C21H16N4O2S2 B2995544 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207021-80-4](/img/structure/B2995544.png)
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a multifaceted compound that presents intriguing applications in various fields of science
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes, receptors, and other proteins .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cellular function .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, depending on their targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These factors can include temperature, pH, and the presence of other compounds or substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step reaction process. The key starting materials are thiophene-2-carboxylic acid, 1,2,3,4-tetrahydroquinoline, and benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The synthesis usually follows these steps:
Formation of thiophene-2-carbonyl chloride: : React thiophene-2-carboxylic acid with thionyl chloride under reflux conditions to form thiophene-2-carbonyl chloride.
Coupling with 1,2,3,4-tetrahydroquinoline: : Combine thiophene-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base like triethylamine, forming the intermediate N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl).
Final coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid: : React the intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactions, solid-supported catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfoxides or sulfones, especially in the thiophene ring.
Reduction: : The compound can be reduced under mild conditions, particularly affecting the quinoline and thiadiazole rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Halogens (bromine, chlorine) for electrophilic substitutions; Grignard reagents or organolithium compounds for nucleophilic substitutions.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Reduced quinoline and thiadiazole derivatives.
Substitution: : Halogenated products and organometallic derivatives.
Applications De Recherche Scientifique
Chemistry
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its photophysical properties, making it useful in the design of fluorescent dyes and sensors.
Biology
The compound's unique structure allows it to interact with various biological molecules, potentially serving as a probe in biochemical assays or a scaffold for drug discovery.
Medicine
Research into its medicinal properties includes exploring its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent due to its ability to modulate biological pathways.
Industry
In industrial applications, this compound can be utilized in the development of organic semiconductors, photovoltaics, and other electronic materials due to its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide: shares similarities with other quinoline-thiadiazole hybrids such as:
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrido[2,3-d]pyrimidine-2-carboxamide
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c]selenadiazole-5-carboxamide
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific electronic properties imparted by the thiophene and benzo[c][1,2,5]thiadiazole moieties, enhancing its functionality in electronic and biological applications.
Propriétés
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-20(14-5-7-16-17(12-14)24-29-23-16)22-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERXQCIDXNKKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(C1)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)
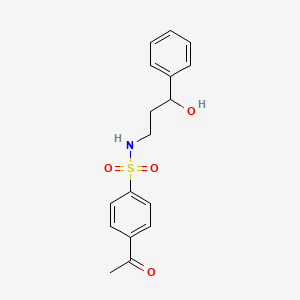
![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)
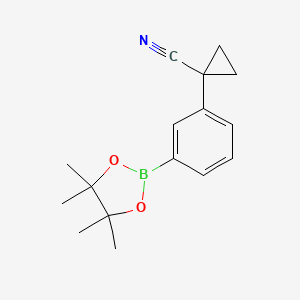
![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)
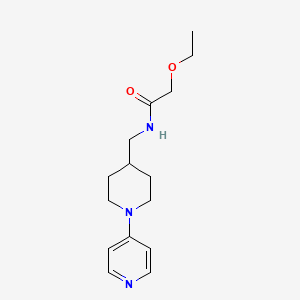
![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995474.png)
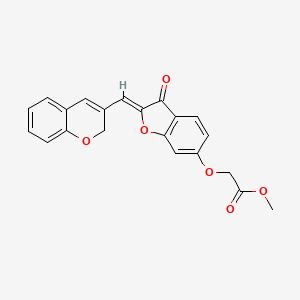
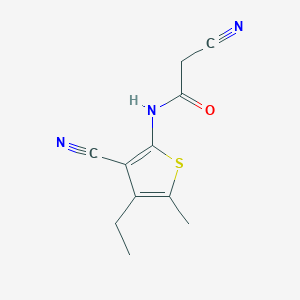
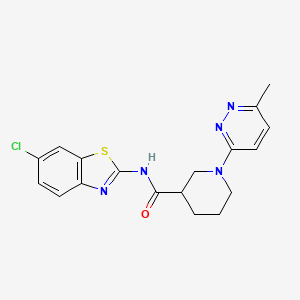

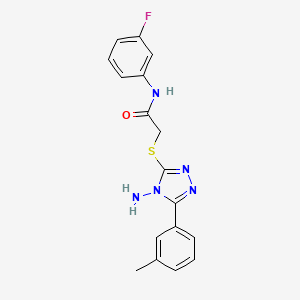
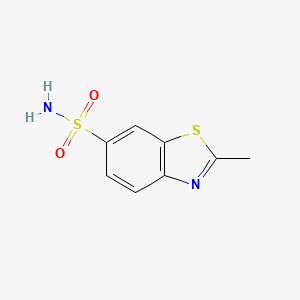
![methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2995484.png)
